R- vs. S-Enantiomer In Vivo Antiarrhythmic Efficacy
The (R)-enantiomer-derived benzamide demonstrated markedly superior antiarrhythmic efficacy compared to the (S)-enantiomer-derived benzamide in a direct head-to-head anesthetized pig model. At an intravenous bolus dose of 3 mg/kg, the (R)-enantiomer prevented 73.9% of electrically induced atrial arrhythmias, while the (S)-enantiomer inhibited only 27% [1]. The (R)-enantiomer also produced a significantly greater prolongation of the left-atrial refractory period across three pacing rates (150, 200, and 250 beats/min) [1]. Since the chiral amine intermediate directly determines the stereochemistry of the final benzamide product, the choice of enantiomer at the building-block stage is the decisive factor governing downstream pharmacological outcome.
| Evidence Dimension | In vivo antiarrhythmic efficacy – inhibition of electrically induced atrial arrhythmias |
|---|---|
| Target Compound Data | 73.9% inhibition of induced arrhythmias (R-enantiomer-derived benzamide, 3 mg/kg i.v. bolus) |
| Comparator Or Baseline | 27% inhibition (S-enantiomer-derived benzamide, 3 mg/kg i.v. bolus) |
| Quantified Difference | 2.74-fold greater arrhythmia inhibition for R vs. S enantiomer |
| Conditions | Anesthetized pig, left-atrial vulnerability model, premature extra-stimulus (S2) protocol; refractory period measured at 150, 200, and 250 beats/min |
Why This Matters
Procurement of the (R)-enantiomer hydrochloride (CAS 1391417-23-4) rather than the (S)-enantiomer (CAS 1391462-48-8) or racemate is essential for programs targeting Kv1.5-mediated atrial-selective antiarrhythmic activity, as the chiral center at the amine intermediate stage is preserved throughout the synthesis and directly dictates in vivo efficacy.
- [1] Brendel J, Goegelein H, Wirth K, Kuerzel GU. Indian Patent IN 234402: "1(R)-(6-Methoxypyridin-3-yl)propylamine." Pharmacological investigations, Table 1 and accompanying text (lines 315–337). Available at: https://allindianpatents.com/patents/234402-1-r-6-methoxypyridin-3-yl-propylamine.html View Source
